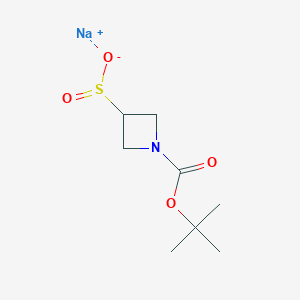Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
CAS No.: 1622013-57-3
Cat. No.: VC7112274
Molecular Formula: C8H14NNaO4S
Molecular Weight: 243.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1622013-57-3 |
|---|---|
| Molecular Formula | C8H14NNaO4S |
| Molecular Weight | 243.25 |
| IUPAC Name | sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate |
| Standard InChI | InChI=1S/C8H15NO4S.Na/c1-8(2,3)13-7(10)9-4-6(5-9)14(11)12;/h6H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | KYPHAOQWDKDUAC-UHFFFAOYSA-M |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+] |
Introduction
Structural Characteristics and Molecular Properties
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate possesses the molecular formula C₈H₁₄NNaO₄S and a molecular weight of 243.25 g/mol. Its IUPAC name, sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate, reflects the integration of three key structural motifs:
-
Azetidine ring: A four-membered saturated heterocycle containing one nitrogen atom, conferring ring strain that enhances reactivity in nucleophilic substitutions .
-
Boc group: The tert-butoxycarbonyl moiety protects the azetidine nitrogen, enabling selective functionalization at the sulfinate group during multi-step syntheses .
-
Sulfinate anion: The sodium sulfinate (R-SO₂⁻Na⁺) acts as a nucleophile in coupling reactions, facilitating the formation of sulfones or sulfonamides under mild conditions .
The compound’s SMILES notation (CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+]) and InChIKey (KYPHAOQWDKDUAC-UHFFFAOYSA-M) provide unambiguous representations of its connectivity and stereoelectronic features.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1622013-57-3 | |
| Molecular Formula | C₈H₁₄NNaO₄S | |
| Molecular Weight | 243.25 g/mol | |
| IUPAC Name | Sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate | |
| Solubility | Not publicly available |
Synthesis and Purification
The synthesis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate involves a two-step protocol starting from tert-butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate (2a) :
-
Reductive Cleavage of Pyridylsulfonyl Group:
-
Reagents: Sodium hydride (NaH) and sodium ethanethiolate (NaSEt) in tetrahydrofuran (THF).
-
Mechanism: The pyridylsulfonyl group is reductively cleaved via a radical intermediate, yielding the sulfinate anion.
-
Reaction Time: Conducted at room temperature until completion (monitored by TLC).
-
-
Workup and Isolation:
Key Synthetic Considerations:
-
The Boc group remains intact under these conditions, ensuring compatibility with subsequent functionalizations .
-
Alternative routes employing enzymatic or asymmetric catalytic methods for sulfinate synthesis have been explored but are less commonly applied to azetidine derivatives .
Reactivity and Applications
Nucleophilic Sulfinate Coupling
The sulfinate anion participates in Ullmann-type couplings with aryl halides or indoles to form sulfones, a reaction leveraged in pharmaceutical intermediate synthesis . For example:
-
Indole Functionalization: Reaction with 5-methyl-1H-indole-2-carboxylate under Pd catalysis yields tert-butyl 3-((5-methyl-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate (4d) in 91% yield .
Asymmetric Synthesis
Chiral sulfinates, including Boc-protected variants, are pivotal in Ellman’s sulfinamide methodology for enantioselective amine synthesis :
-
Imine Formation: The sulfinate serves as a precursor to tert-butanesulfinamide (52), which condenses with aldehydes/ketones to generate N-sulfinylimines.
-
Grignard Additions: Stereoselective addition to these imines produces enantioenriched amines after acidic cleavage (e.g., branched amines with >90% ee) .
Table 2: Representative Applications
| Application | Substrate | Product | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| Indole Coupling | 5-Methyl-1H-indole | Azetidine-sulfonyl indole | 91 | N/A | |
| Asymmetric Amine Synthesis | Benzaldehyde | (R)-1-Phenylethylamine | 85 | 96 |
Future Directions
-
Catalytic Asymmetric Sulfination: Developing transition-metal or organocatalytic systems to access non-racemic sulfinates directly .
-
Bioconjugation: Exploring sulfinate-mediated protein labeling via radical thiol-ene reactions.
-
Solid-Phase Synthesis: Immobilizing Boc-azetidine sulfinate on resins for combinatorial library generation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume